Propyl 4-[(2-bromoacetyl)amino]benzoate
Description
Significance in Contemporary Chemical Biology and Medicinal Chemistry Research
Propyl 4-[(2-bromoacetyl)amino]benzoate serves as a significant tool in modern chemical biology and medicinal chemistry primarily due to its function as a covalent probe. The bromoacetyl moiety is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues in proteins, such as cysteine and histidine. smolecule.com This reactivity allows researchers to permanently label and identify specific proteins, a technique often employed in proteomics and activity-based protein profiling (ABPP).
In medicinal chemistry, compounds containing electrophilic groups like the bromoacetyl function are investigated as potential irreversible inhibitors of enzymes. By covalently modifying an enzyme's active site, such inhibitors can achieve high potency and a prolonged duration of action. While specific research on this compound as a therapeutic agent is not extensively documented, its scaffold represents a lead structure for the development of more complex molecules with potential antimicrobial or anticancer activities. The study of such compounds contributes to a broader understanding of drug design and the development of targeted covalent inhibitors.
Table 1: Key Research Applications of Electrophilic Probes
| Research Area | Application | Desired Outcome |
|---|---|---|
| Chemical Biology | Activity-Based Protein Profiling (ABPP) | Identification of active enzymes in complex biological samples. |
| Proteomics | Covalent Labeling of Proteins | Isolation and identification of specific protein targets. |
| Medicinal Chemistry | Irreversible Enzyme Inhibition | Development of potent and long-lasting therapeutic agents. |
Historical Context of Related Bromine-Containing Organic Compounds as Biological Probes
The use of bromine-containing organic compounds as tools in biological research has a rich history. The discovery of bromine in 1826 by Antoine-Jérôme Balard paved the way for the synthesis of a vast array of organobromine compounds. Early applications were often in the synthesis of dyes, such as the historically significant Tyrian purple, a dibromoindigo compound.
In the 20th century, the unique reactivity of the carbon-bromine bond was harnessed for more specific biological applications. Alkylating agents containing bromine were among the first to be used to modify proteins and nucleic acids, providing early insights into their structure and function. The development of affinity labeling in the mid-20th century saw the use of molecules that combine a recognition element for a specific biological target with a reactive group, often a halogenated moiety, to covalently modify the target site. This approach laid the groundwork for the more sophisticated chemical probes used today. The bromoacetyl group, in particular, became a popular choice for its ability to selectively react with nucleophilic side chains of amino acids under physiological conditions, making it a reliable tool for early protein chemistry and enzyme inhibition studies.
Structural Features and Reactivity Rationale for Research Applications
The utility of this compound as a research tool is directly derived from its molecular structure. The key components of the molecule each play a distinct role in its function.
The bromoacetyl group (-COCH2Br) is the most critical feature for its application as a biological probe. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to nucleophilic attack by amino acid side chains. The bromine atom serves as a good leaving group, facilitating an irreversible SN2 reaction that results in a stable covalent bond between the probe and the target protein.
Table 2: Structural Components and Their Functions
| Structural Feature | Chemical Group | Role in Reactivity and Application |
|---|---|---|
| Electrophilic Warhead | Bromoacetyl | Forms covalent bonds with nucleophilic amino acid residues (e.g., Cys, His). |
| Linker | Amide | Connects the warhead to the core structure, providing stability. |
The rationale for its use in research is based on the principles of covalent inhibition and activity-based protein profiling. By reacting with functionally important nucleophiles in enzyme active sites or other binding pockets, this compound can be used to map the reactive landscape of the proteome and identify proteins that are susceptible to covalent modification. This information is invaluable for both fundamental biological research and the early stages of drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
propyl 4-[(2-bromoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGBMQGAFWKRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Propyl 4 2 Bromoacetyl Amino Benzoate and Analogues
Established Synthetic Routes to the 4-Aminobenzoate (B8803810) Scaffold and its Propyl Esterification
The core of the target molecule is the 4-aminobenzoate structure, commonly derived from 4-aminobenzoic acid (PABA). The synthesis of PABA itself is typically achieved through the reduction of its nitro precursor, 4-nitrobenzoic acid. chemicalbook.com This transformation is a classic example of nitro group reduction, a cornerstone reaction in the synthesis of arylamines. libretexts.org Various reducing agents and conditions can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. chemicalbook.comlibretexts.org
Once 4-aminobenzoic acid is obtained, the next step is the esterification of the carboxylic acid group to form propyl 4-aminobenzoate, also known as Risocaine. nih.gov The most direct and widely used method for this is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing PABA with propanol (B110389) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used. researchgate.net
Table 1: Common Methods for Propyl 4-Aminobenzoate Synthesis
| Step | Reaction Type | Starting Material | Reagents | Product | Key Features |
|---|---|---|---|---|---|
| 1 | Nitro Reduction | 4-Nitrobenzoic acid | H₂, Raney Nickel | 4-Aminobenzoic acid (PABA) | High yield and purity. chemicalbook.com |
| 2 | Fischer Esterification | 4-Aminobenzoic acid | Propanol, H₂SO₄ (catalyst) | Propyl 4-aminobenzoate | Acid-catalyzed, reversible reaction. researchgate.net |
| Alt. 2 | Transesterification | Ethyl 4-aminobenzoate | Propanol, Catalyst (e.g., Titanium (IV) butoxide) | Propyl 4-aminobenzoate | Equilibrium reaction; involves exchanging the alcohol moiety of an existing ester. google.com |
An alternative to direct esterification is transesterification. This method involves reacting a different alkyl 4-aminobenzoate, such as ethyl 4-aminobenzoate (Benzocaine), with propanol in the presence of a suitable catalyst. google.com Transesterification is also an equilibrium-controlled process where the alcohol product (ethanol in this case) is typically removed to drive the reaction to completion. google.com
Strategies for the Introduction of the 2-Bromoacetyl Group
The final step in the synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate is the introduction of the 2-bromoacetyl group onto the nitrogen atom of the propyl 4-aminobenzoate. This is an N-acylation reaction. The primary amine of the 4-aminobenzoate scaffold acts as a nucleophile, attacking the electrophilic carbonyl carbon of a bromoacetylating agent.
The most common reagents for this transformation are bromoacetyl bromide or bromoacetyl chloride. researchgate.netnih.gov The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrogen halide (HBr or HCl) that is formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.
A crucial consideration in this step is the chemoselectivity. Propyl 4-aminobenzoate contains two nucleophilic sites: the primary amino group and the ester oxygen. However, the amino group is significantly more nucleophilic and will selectively react with the bromoacetyl halide. To prevent side reactions, such as polysubstitution or reaction with the solvent, the reaction conditions, including temperature and stoichiometry, must be carefully controlled. The amino group of arylamines is a strong activating group, but its reactivity can be modulated by converting it to an amide, which is less basic and less activating. openstax.org While in this synthesis the goal is acylation, this principle highlights the high reactivity of the amino group. The use of acetyl chloride in brine has been reported as an efficient method for the acetylation of primary amines, a related transformation. ias.ac.in
Optimization of Synthetic Pathways for Research Scale Production and Efficiency
For research-scale production, the efficiency and practicality of the synthetic route are paramount. Optimization efforts focus on maximizing yield, simplifying purification procedures, and using readily available, cost-effective reagents.
In the esterification step, optimization can involve screening different acid catalysts or exploring alternative methods like using dehydrating agents to remove the water byproduct and shift the equilibrium. For the synthesis of related 4-aminobenzoic acid esters of polyethylene (B3416737) glycol, optimization was key to achieving quantitative loading of the polymer with the functional group. rsc.orgrsc.org
For the bromoacetylation step, optimization involves careful selection of the solvent and base, as well as controlling the reaction temperature to minimize side products. The order of addition of reagents can also be critical. For instance, adding the bromoacetyl halide slowly to a solution of the amine and base can help to control the exothermicity of the reaction and prevent the formation of impurities. The purification of the final product, this compound, is typically achieved by recrystallization or column chromatography to remove any unreacted starting materials and byproducts.
Chemoenzymatic and Biocatalytic Approaches in Related Aminobenzoate Syntheses
In recent years, biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and improved sustainability. mdpi.com While a fully enzymatic synthesis of this compound is not established, biocatalytic methods are highly relevant for the synthesis of its precursors and analogues.
For instance, lipases are widely used for esterification and transesterification reactions. researchgate.net An immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could potentially be used for the synthesis of propyl 4-aminobenzoate from PABA and propanol, avoiding the need for strong acid catalysts and harsh reaction conditions. beilstein-journals.orgbeilstein-journals.org This approach offers advantages in terms of reduced waste and easier product purification.
Furthermore, the biosynthesis of the PABA scaffold itself is a well-understood enzymatic pathway. nih.gov While not practical for bulk chemical synthesis, understanding these pathways can inspire the development of novel chemoenzymatic routes. Biocatalysis has also been explored for amide bond formation, which is conceptually related to the acylation step, using enzymes like N-acyltransferases or CoA ligases. researchgate.net
Derivatization Strategies for Functionalization and Probe Development
This compound is a valuable building block for further chemical modification, largely due to the presence of the reactive bromoacetyl group. This group is an excellent electrophile for reaction with various nucleophiles, making the molecule a useful scaffold for creating more complex derivatives and chemical probes.
The bromoacetyl moiety is a classic alkylating agent for thiol groups. nih.gov This reactivity can be exploited to conjugate the molecule to cysteine-containing peptides or proteins. By controlling the pH, selective reaction with thiols can be achieved even in the presence of other nucleophilic groups like amines. nih.gov This makes this compound and its analogues useful for developing probes to label and study proteins, or for creating bioconjugates.
The 4-aminobenzoate core itself is a common pharmacophore found in many biologically active molecules. mdpi.comnih.govresearchgate.net By modifying the propyl ester or the aromatic ring, a library of analogues can be synthesized. For example, the amino group can be converted into a Schiff base by reaction with various aldehydes, leading to compounds with potential antimicrobial or cytotoxic activities. mdpi.comnih.gov These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and chemical biology. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations
Electrophilic Nature of the 2-Bromoacetyl Moiety
The 2-bromoacetyl group, a key functional component of Propyl 4-[(2-bromoacetyl)amino]benzoate, is characterized as an α-haloketone. This classification is central to its chemical behavior. The structure of α-haloketones presents two primary electrophilic centers: the carbonyl carbon (position 1) and the α-carbon to which the halogen is attached (position 2). nih.govmdpi.com The reactivity of the α-carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent carbonyl group. nih.gov This effect polarizes the carbon-bromine bond, increasing the partial positive charge on the α-carbon and making it highly susceptible to attack by nucleophiles. nih.gov
The inherent reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is considerably greater than that of corresponding alkyl halides. nih.gov This heightened reactivity is a direct consequence of the electronic influence of the carbonyl function. The presence of two electron-withdrawing groups (the carbonyl and the halogen) also renders the α-hydrogens acidic, making them susceptible to abstraction by bases, which can lead to alternative reaction pathways such as the Favorskii rearrangement. wikipedia.org
| Position | Description | Type of Attack | Reference |
|---|---|---|---|
| 1 | Carbonyl Carbon | Nucleophilic Attack | nih.gov |
| 2 | α-Carbon | Nucleophilic Attack (Substitution) | nih.gov |
| 3 | Halogen Atom | Nucleophilic Attack | nih.gov |
| 4, 5 | α, α'-Hydrogens | Base Abstraction | nih.gov |
Nucleophilic Substitution Reactions with Biological Macromolecules
The pronounced electrophilicity of the 2-bromoacetyl moiety makes this compound an effective alkylating agent for biological macromolecules, particularly proteins. wikipedia.org The primary mechanism is nucleophilic substitution, where electron-rich side chains of amino acid residues attack the α-carbon, displacing the bromide ion.
This reaction is highly selective for soft nucleophiles, with the thiol group of cysteine being the most common target. nih.govcreative-proteomics.com The reaction with cysteine's sulfhydryl group forms a stable thioether bond, effectively "capping" the residue and preventing the formation of disulfide bridges. creative-proteomics.comgoogle.com Other amino acid residues can also be targeted, though generally requiring more specific conditions. These include the imidazole (B134444) ring of histidine, the thioether of methionine, and the amino group of lysine (B10760008). creative-proteomics.comnih.govresearchgate.net
The efficiency of these alkylation reactions is influenced by several factors, most notably pH. creative-proteomics.com The reactivity of cysteine residues, for example, increases at pH values around their pKa (typically ~8.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion. creative-proteomics.comresearchgate.net
| Amino Acid | Nucleophilic Group | Resulting Linkage | Typical Reaction pH | Reference |
|---|---|---|---|---|
| Cysteine | Thiol (-SH) | Thioether | > 7.5 | nih.govcreative-proteomics.com |
| Histidine | Imidazole Ring | N-alkylated Imidazole | Neutral to Alkaline | nih.gov |
| Methionine | Thioether (-S-CH₃) | Sulfonium Ion | Acidic | nih.gov |
| Lysine | ε-Amino (-NH₂) | Secondary Amine | > 8.5 | creative-proteomics.com |
| N-terminus | α-Amino (-NH₂) | Secondary Amine | > 8.0 | researchgate.net |
Hydrolysis Mechanisms and Stability in Aqueous Environments Relevant to Biological Studies
In aqueous environments, as are typical for biological studies, this compound is susceptible to hydrolysis at two primary sites: the propyl ester linkage and, to a lesser extent, the bromoacetyl group.
The hydrolysis of the propyl ester is the more significant pathway. Benzoate (B1203000) esters typically undergo base-catalyzed hydrolysis via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. nih.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. nih.govsemanticscholar.org This intermediate then collapses, eliminating the propoxide ion to yield a carboxylate and propanol (B110389). The rate of this hydrolysis is dependent on factors such as pH and temperature. researchgate.net Studies on various benzoate esters show that the rate-determining step is often the formation of the tetrahedral intermediate or the elimination of the alkoxyl group. nih.govsemanticscholar.org The stability of the ester is influenced by the electronic nature of substituents on the aromatic ring; electron-withdrawing groups tend to accelerate hydrolysis. nih.govacs.org
The carbon-bromine bond in the bromoacetyl moiety can also undergo hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile, to produce a hydroxyacetyl derivative. However, in the presence of biological macromolecules with more potent nucleophiles like cysteine, the alkylation reaction is generally much faster than hydrolysis. nih.gov
| Parameter | Effect on Ester Hydrolysis Rate | Mechanism | Reference |
|---|---|---|---|
| Increasing pH (Alkaline) | Increases | Provides higher concentration of OH⁻ nucleophile for BAC2 mechanism. | nih.govresearchgate.net |
| Increasing Temperature | Increases | Provides activation energy for the reaction. | nih.gov |
| Electron-withdrawing Substituents | Increases | Stabilizes the transition state and increases the electrophilicity of the carbonyl carbon. | nih.govsemanticscholar.org |
| Steric Hindrance | Generally Decreases | Hinders the approach of the nucleophile to the carbonyl carbon. | nih.gov |
Reaction Kinetics and Thermodynamics in Model Biological Systems
The study of reaction kinetics provides insight into the rate at which this compound modifies biological molecules, while thermodynamics describes the energetic favorability of these reactions.
Kinetics: The alkylation of a protein by this compound is typically a second-order reaction, where the rate is dependent on the concentrations of both the protein (specifically, the reactive nucleophilic residue) and the alkylating agent. The rate constant (k) for such a reaction can be determined experimentally by monitoring the disappearance of the reactant or the appearance of the product over time. For example, the alkylation of a cysteine residue can be followed by quantifying the loss of free thiols. The rate of reaction is highly dependent on pH, temperature, and the specific nucleophilicity of the target amino acid residue. creative-proteomics.comresearchgate.net For instance, alkylation of cysteine residues by iodoacetamide (B48618) (a related α-haloacetyl compound) can reach approximately 70% completion within minutes, yet require hours to go to full completion, indicating complex kinetic behavior. researchgate.net
| Parameter | Symbol | Description | Relevance | Reference |
|---|---|---|---|---|
| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Quantifies the speed of the alkylation reaction. | researchgate.net |
| Gibbs Free Energy | ΔG | The energy associated with a chemical reaction that can be used to do work. A negative value indicates a spontaneous reaction. | Determines the overall favorability of the alkylation process. | libretexts.org |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | Reflects the change in bond energies during covalent modification. | libretexts.org |
| Entropy Change | ΔS | A measure of the change in disorder or randomness in the system. | Accounts for changes in conformational freedom of the protein and solvent upon alkylation. | libretexts.org |
| Melting Temperature | Tₘ | The temperature at which half of the protein population is unfolded. | Used as a measure of the thermal stability of the native vs. modified protein. | libretexts.org |
Applications in Chemical Biology and Biochemical Research
Utilization as an Affinity Labeling Probe for Target Identification
Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins, such as enzyme active sites or receptor binding pockets. This method employs a probe that is structurally similar to a natural ligand or substrate but also contains a reactive group that can form a covalent bond with the target protein upon binding.
Propyl 4-[(2-bromoacetyl)amino]benzoate is designed to function as an affinity labeling probe. Its core structure can be recognized by specific protein binding sites, while the bromoacetyl group serves as the reactive "warhead." Once the probe binds to the target, the electrophilic carbon of the bromoacetyl moiety is positioned to react with nearby nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine), forming an irreversible covalent bond. This process permanently "tags" the protein, enabling its identification and the characterization of the binding site through techniques like mass spectrometry. The use of such probes is a key strategy for identifying the protein targets of small molecules. nih.govchemrxiv.org
Table 1: Components of this compound as an Affinity Probe
| Component | Function | Mechanism |
| Benzoate (B1203000) scaffold | Affinity Element | Mimics a natural ligand to bind non-covalently and selectively to a target protein's binding site. |
| Bromoacetyl group | Reactive Moiety | Forms a stable, irreversible covalent bond with nucleophilic amino acid residues within or near the binding site. |
| Propyl ester | Modulating Group | Influences physicochemical properties like solubility and cell permeability. |
Covalent Modification of Biomolecules: Proteins and Peptides
The primary utility of this compound in biochemical research is its ability to covalently modify biomolecules. The bromoacetyl group is an effective alkylating agent that readily reacts with nucleophilic side chains of amino acids.
The most common target for bromoacetyl groups is the sulfhydryl (thiol) group of cysteine residues. nih.gov The reaction proceeds via an SN2 nucleophilic substitution, where the sulfur atom of the cysteine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. This reaction is highly efficient and can proceed under mild, physiologically relevant conditions. nih.gov While cysteine is a primary target, reactions with other nucleophilic residues like the imidazole (B134444) ring of histidine or the epsilon-amino group of lysine (B10760008) can also occur, depending on the specific protein environment and pH. This covalent modification is a cornerstone of many chemical biology techniques aimed at manipulating protein function. nih.gov
Development of Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) is a chemical proteomic technology that utilizes small-molecule probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govyoutube.com These activity-based probes (ABPs) are designed to covalently modify the active site of a target enzyme in an activity-dependent manner. nih.gov
This compound possesses the key features of an ABP. Its structure consists of:
A reactive group (the bromoacetyl moiety) that forms a covalent bond with an active site residue.
A binding group or scaffold (the aminobenzoate core) that directs the probe to a specific class of enzymes.
Often, a reporter tag (which could be added to this core structure) for detection and analysis. nih.gov
By using a competitive ABPP approach, compounds like this compound can be used to screen for and characterize small molecule inhibitors. researchgate.net In this format, a proteome is treated with a potential inhibitor before the addition of the ABP. A reduction in probe labeling indicates that the inhibitor has successfully bound to the enzyme's active site, blocking the ABP from reacting. researchgate.net
Applications in Protein Engineering and Bioconjugation Chemistry
Protein engineering and bioconjugation aim to create novel biomaterials or hybrid molecules by combining the properties of proteins with those of other synthetic molecules. researchgate.netescholarship.org The site-specific chemical modification of proteins is central to these fields, enabling the creation of protein-polymer conjugates, antibody-drug conjugates, and proteins with novel functions. researchgate.netnih.gov
The bromoacetyl group on this compound makes it a useful reagent for bioconjugation. The specific and efficient reaction of N-bromoacetyl moieties with cysteine residues allows for the precise attachment of this molecule to a protein. nih.gov If the propyl aminobenzoate portion is considered a payload or a linker for a larger payload (like a fluorophore or a drug), this reaction facilitates the creation of well-defined bioconjugates. This strategy is widely used to link peptides to carrier proteins or to attach synthetic polymers to proteins to modify their solubility and biodistribution. nih.govresearchgate.net
Table 2: Bioconjugation Reaction Details
| Reactive Group | Target Amino Acid | Resulting Bond | Key Features |
| Bromoacetyl | Cysteine | Thioether | Stable, specific, occurs at neutral pH. nih.gov |
| Bromoacetyl | Histidine | Alkylated Imidazole | Less common, pH-dependent. |
| Bromoacetyl | Lysine | Alkylated Amine | Generally requires higher pH, less specific than cysteine reaction. |
Studies on Enzyme Inhibition Mechanisms (in vitro, pre-clinical)
The ability of this compound to covalently modify proteins makes it an effective irreversible enzyme inhibitor. Irreversible inhibitors typically form a covalent bond with a functional group in the active site of an enzyme, permanently inactivating it.
The mechanism of inhibition by this compound involves the alkylation of a critical nucleophilic amino acid residue within the enzyme's active site. For example, in an enzyme that has a cysteine residue essential for its catalytic activity, the bromoacetyl group of the inhibitor will react with the cysteine's sulfhydryl group. nih.gov This covalent modification blocks substrate access to the active site or alters the enzyme's conformation, leading to a loss of catalytic function. Studying such interactions provides valuable insights into enzyme mechanisms and is a foundational step in the development of covalently acting drugs. youtube.com
Elucidation of Molecular Mechanisms of Action (in vitro, pre-clinical)
Understanding the molecular mechanism of action of a bioactive compound involves identifying its direct cellular targets and the consequences of their interaction. The bromoacetyl group of this compound facilitates the elucidation of these mechanisms.
When a biological effect is observed after treating cells with this compound, researchers can use it as a probe to identify the protein(s) it directly interacts with. By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to a modified version of the compound, it can be used to "pull down" or visualize its protein targets from cell lysates. Subsequent analysis by mass spectrometry can identify these proteins. This approach has been used to show that electrophilic modifications on histone peptides can lead to covalent modification of their "reader" proteins, such as bromodomains, potentially affecting their function in cells. nih.gov This strategy directly links the compound to its molecular targets, providing a clear path to understanding its mechanism of action at a molecular level. youtube.comnih.gov
Structure Activity Relationship Sar Studies
Impact of the Propyl Ester Group on Reactivity and Biological Interactions
The propyl ester functional group is a key determinant of the compound's pharmacokinetic profile, primarily by influencing its lipophilicity and, consequently, its ability to traverse biological membranes. Esters are frequently employed in drug design as prodrugs to enhance the bioavailability of therapeutic agents. This strategy involves the enzymatic hydrolysis of the ester in vivo to release the active carboxylic acid.
The conversion of a carboxylic acid to its propyl ester derivative significantly increases its lipophilicity (fat solubility). nih.gov This is quantified by the partition coefficient (logP), which measures the distribution of a compound in an octanol-water system. A higher logP value indicates greater lipophilicity. For instance, the logP of an ampicillin (B1664943) prodrug was increased from 1.06 to 1.773 upon esterification with a propyl group, a modification that enhanced its lipophilic character. nih.gov This increased lipophilicity can facilitate passage through the lipid bilayers of cell membranes, a critical step for interacting with intracellular targets. rsc.org
Furthermore, the size and nature of the alkyl chain in the ester can modulate solubility and interaction with enzymes. Studies on ibuprofen (B1674241) derivatives have shown that converting the drug into an amino acid propyl ester salt can increase its solubility and enhance its permeation across skin layers. rsc.orgresearchgate.net The propyl group, specifically, has been identified as being particularly advantageous in certain contexts compared to shorter or longer alkyl chains. rsc.org
| Compound | Molecular Formula | Molecular Weight (g/mol) | Calculated logP | Water Solubility |
|---|---|---|---|---|
| p-Aminobenzoic acid (PABA) | C₇H₇NO₂ | 137.14 | 0.83 | 5.9 g/L |
| Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | C₉H₁₁NO₂ | 165.19 | 1.87 | 0.4 g/L |
| Propyl 4-aminobenzoate | C₁₀H₁₃NO₂ | 179.22 | 2.35 | Lower than Ethyl Ester |
Data is compiled from chemical databases and extrapolated based on chemical principles.
Role of the Bromoacetyl Group in Covalent Binding Specificity and Efficiency
The bromoacetyl group is an electrophilic "warhead" that enables Propyl 4-[(2-bromoacetyl)amino]benzoate to act as a targeted covalent inhibitor. researchgate.netnih.gov Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to increased potency, longer duration of action, and the ability to overcome drug resistance mechanisms. nih.gov
The mechanism involves a two-step process:
Covalent Bond Formation : This initial binding juxtaposes the electrophilic bromoacetyl group with a nucleophilic amino acid residue (such as cysteine, lysine (B10760008), or histidine) on the protein surface. nih.gov The high local concentration of the two reactive partners facilitates a nucleophilic substitution reaction, where the amino acid's side chain attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond. smolecule.comnih.gov
The efficiency of this covalent modification depends on the intrinsic reactivity of the bromoacetyl warhead. Bromoacetamides are more reactive than the corresponding chloroacetamides due to bromine being a better leaving group. However, the reactivity must be finely tuned. A warhead that is too reactive could lead to non-specific, off-target binding with other biological molecules (like glutathione), causing potential toxicity. nih.gov Ideally, the warhead should be weakly reactive, forming a covalent bond only when held in close proximity and optimal orientation to the target nucleophile by the non-covalent binding of the rest of the molecule. researchgate.netnih.gov
Influence of Substituents on the Phenyl Ring on Compound Properties and Interactions
The disubstituted phenyl ring serves as the central scaffold, and its substitution pattern is critical for orienting the ester and bromoacetyl groups. In the subject compound, the groups are in a para (1,4) arrangement on the benzoic acid core. This geometry dictates the spatial relationship between the two functional ends of the molecule.
Introducing additional substituents onto the phenyl ring would significantly alter the compound's properties through electronic and steric effects:
Electronic Effects : Adding electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) would change the electron density of the aromatic ring. This can influence the reactivity of both the ester (susceptibility to hydrolysis) and the amide of the bromoacetyl group. For example, an electron-withdrawing group could make the amide proton more acidic and potentially alter the reactivity of the adjacent carbonyl.
Steric Effects : The introduction of bulky substituents could sterically hinder the approach of the bromoacetyl group to its target nucleophile or interfere with the binding of the molecule to its target pocket. Conversely, carefully placed substituents could create favorable interactions, enhancing binding affinity and specificity.
SAR studies on similar scaffolds, such as thioacetamide-triazoles, have demonstrated that substitutions on the aryl ring are often well-tolerated and can be used to fine-tune activity and pharmacokinetic properties. wustl.edu
| Substituent Type (Position) | Predicted Effect on Ester Stability | Predicted Effect on Warhead Reactivity | Potential Impact on Binding |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂) | Increase susceptibility to hydrolysis | May slightly increase | Alters electrostatic interactions |
| Electron-Donating (e.g., -OCH₃) | Decrease susceptibility to hydrolysis | May slightly decrease | May introduce new H-bond acceptor |
| Bulky/Steric (e.g., -t-butyl) | Minimal electronic effect | May sterically hinder approach | May enhance or disrupt van der Waals contacts |
Comparative Analysis with Related Haloacetamide and Aminobenzoate Derivatives
To understand the specific contributions of the propyl ester and bromoacetyl groups, it is useful to compare this compound with related chemical structures.
Comparison with Haloacetamide Derivatives: The identity of the halogen in the haloacetyl group is a primary determinant of the warhead's reactivity. The reactivity generally follows the order of leaving group ability: I > Br > Cl > F.
N-(4-(propoxycarbonyl)phenyl)-2-chloroacetamide : Replacing bromine with chlorine would result in a less reactive electrophile. A chloroacetamide warhead is less susceptible to nucleophilic attack, which could increase its selectivity by reducing off-target reactions but might also decrease the efficiency of covalent binding with the intended target. researchgate.net
N-(4-(propoxycarbonyl)phenyl)-2-fluoroacetamide : A fluoroacetamide (B1672904) derivative would be significantly less reactive and is generally not used as a covalent warhead for this type of reaction, as the C-F bond is very strong.
Acrylamide (B121943) Derivatives : Another common class of warheads is α,β-unsaturated carbonyls, like acrylamides. nih.gov These react with nucleophiles (typically cysteine) via a Michael addition mechanism. An acrylamide analog would have a different reaction mechanism and potentially a different profile of reactive amino acid residues compared to the bromoacetamide compound.
Comparison with Aminobenzoate Derivatives: The length of the alkyl chain on the ester group primarily influences the compound's physicochemical properties, such as lipophilicity and volatility. google.com
Methyl/Ethyl 4-[(2-bromoacetyl)amino]benzoate : Shorter alkyl chains (methyl, ethyl) would result in compounds that are less lipophilic and more water-soluble compared to the propyl derivative. google.comsigmaaldrich.comcas.org This could affect their ability to cross cell membranes and might alter their binding affinity if the ester chain participates in hydrophobic interactions within the binding pocket.
Butyl 4-[(2-bromoacetyl)amino]benzoate : A longer alkyl chain like butyl would further increase lipophilicity, potentially enhancing membrane permeability but possibly decreasing aqueous solubility to a point where it becomes problematic. In some applications, longer-chain esters can be less volatile and slower to react in certain chemical processes. google.com
| Derivative Type | Example | Key Difference from Subject Compound | Predicted Impact |
|---|---|---|---|
| Haloacetamide | Chloroacetamide analog | Less reactive warhead (Cl vs. Br) | Lower reaction rate, potentially higher selectivity, lower off-target reactivity. |
| Aminobenzoate Ester | Ethyl ester analog | Shorter alkyl chain | Lower lipophilicity (logP), higher aqueous solubility, potentially altered membrane permeability. |
| Aminobenzoate Ester | Butyl ester analog | Longer alkyl chain | Higher lipophilicity (logP), lower aqueous solubility, potentially altered binding in hydrophobic pockets. |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "Propyl 4-[(2-bromoacetyl)amino]benzoate" and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the parent compound, distinct signals corresponding to the propyl group, the aromatic ring, the amide proton, and the bromoacetyl methylene (B1212753) protons are expected. Based on data from analogous compounds like n-propyl 4-aminobenzoate (B8803810) and other substituted benzoates, the anticipated chemical shifts (δ) in a solvent like CDCl₃ can be predicted. chemicalbook.comazom.com
Propyl Group: A triplet for the terminal methyl (-CH₃) protons around δ 1.0 ppm, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group at approximately δ 1.7-1.8 ppm, and a triplet for the methylene (-OCH₂-) protons of the ester group near δ 4.2 ppm are characteristic. chemicalbook.com
Aromatic Protons: The protons on the benzene (B151609) ring, being part of a para-substituted system, typically appear as two distinct doublets. The two protons adjacent to the ester group are expected around δ 7.9-8.0 ppm, while the two protons adjacent to the amino group would appear further upfield, around δ 7.6-7.7 ppm, due to the influence of the acetylamino group.
Amide and Methylene Protons: A singlet for the amide (N-H) proton is expected, with its chemical shift being highly dependent on solvent and concentration. The methylene protons of the bromoacetyl group (-CH₂Br) would give rise to a sharp singlet at approximately δ 4.1-4.2 ppm.
When "this compound" reacts to form adducts, for instance, by nucleophilic substitution of the bromine atom, significant changes in the ¹H NMR spectrum are observed. The disappearance of the -CH₂Br singlet and the appearance of new signals corresponding to the modified group confirm the reaction.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.
Carbonyl Carbons: Two distinct signals for the carbonyl carbons are anticipated in the downfield region: one for the ester carbonyl (C=O) around δ 165-167 ppm and another for the amide carbonyl (C=O) at a similar or slightly higher shift. azom.comrsc.org
Aromatic Carbons: The para-substituted benzene ring will show four signals for its six carbons due to symmetry.
Aliphatic Carbons: Signals for the three carbons of the propyl group and the methylene carbon of the bromoacetyl group will appear in the upfield region of the spectrum. rsc.orgchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
| Propyl -CH₃ | ~1.0 (triplet) | ~10-11 |
| Propyl -CH₂- | ~1.7 (sextet) | ~22-23 |
| Propyl -OCH₂- | ~4.2 (triplet) | ~66-67 |
| Aromatic C-H (ortho to -NH) | ~7.6 (doublet) | ~118-120 |
| Aromatic C-H (ortho to -COO) | ~8.0 (doublet) | ~130-131 |
| Aromatic C (ipso to -NH) | - | ~142-143 |
| Aromatic C (ipso to -COO) | - | ~125-126 |
| Bromoacetyl -CH₂Br | ~4.1 (singlet) | ~28-30 |
| Amide N-H | Variable (singlet) | - |
| Ester C=O | - | ~165-166 |
| Amide C=O | - | ~164-165 |
Mass Spectrometry (MS) for Characterization of Biomolecule Adducts and Bioconjugates
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and for characterizing its adducts with biomolecules. The molecular weight of the compound is 300.15 g/mol . scbt.com
In electron ionization (EI) mass spectrometry, the molecule is expected to fragment in a predictable manner. Key fragments would likely arise from the loss of the propyl group, the bromoacetyl moiety, and cleavage of the ester bond, similar to fragmentation patterns observed for related compounds like n-propyl benzoate (B1203000). nist.govnih.gov The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) for any fragment containing the bromine atom, which is a key diagnostic feature.
For the analysis of biomolecule adducts, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. When "this compound" reacts with a protein, it typically forms a covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine). ESI-MS can precisely measure the mass of the modified protein. The observed mass increase corresponding to the addition of the propyl 4-(acetylamino)benzoate moiety (mass of the parent compound minus bromine) provides definitive evidence of successful bioconjugation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in Reaction Pathways
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in "this compound" by detecting their characteristic vibrational frequencies. vscht.cz The spectrum provides a molecular fingerprint that is useful for confirming the compound's identity and for monitoring reactions.
Key characteristic absorption bands expected in the IR spectrum include:
N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ corresponds to the stretching vibration of the amide N-H bond. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and acetyl groups are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). vscht.cz
Carbonyl (C=O) Stretches: Two distinct and strong carbonyl absorption bands are expected. The ester C=O stretch is typically found around 1715-1735 cm⁻¹, while the amide C=O stretch (Amide I band) appears at a lower wavenumber, generally between 1650-1680 cm⁻¹. docbrown.info
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected in the 1100-1300 cm⁻¹ range. docbrown.info
C-Br Stretch: The vibration of the carbon-bromine bond typically gives rise to a band in the fingerprint region, usually between 500-600 cm⁻¹.
FT-IR is particularly useful for monitoring the synthesis of the compound or its subsequent reactions. For example, during its synthesis from a precursor amine, the appearance of the characteristic amide C=O band confirms the acylation step.
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium-Strong |
| Ester (C=O) | Stretch | 1715 - 1735 | Strong |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |
| Ester (C-O) | Stretch | 1100 - 1300 | Strong |
| Alkyl Halide (C-Br) | Stretch | 500 - 600 | Medium-Strong |
UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. "this compound" possesses a chromophore—the substituted benzene ring—that absorbs strongly in the UV region. This property allows for the quantitative determination of the compound's concentration in solution using the Beer-Lambert law.
The absorption spectrum is expected to show a maximum absorption wavelength (λ_max) characteristic of the p-aminobenzoate system. For comparison, related compounds like methylparaben exhibit a λ_max around 254 nm. globalresearchonline.net The exact λ_max for "this compound" will be influenced by the acetylamino substituent. By establishing a calibration curve of absorbance versus concentration, unknown concentrations of the compound can be accurately measured. scribd.com
This technique is also valuable for monitoring reactions. For instance, if the compound is used to modify another molecule that has a different UV-Vis spectrum, the change in the absorption profile over time can be used to follow the reaction kinetics.
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Reaction Monitoring in Research Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of "this compound" and for monitoring the progress of its reactions.
A common method for analyzing related benzoate derivatives is reversed-phase HPLC (RP-HPLC). nih.govresearchgate.net In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a buffer. nih.govaseancosmetics.org
Purity Assessment: When a sample of "this compound" is injected into the HPLC system, it travels through the column and is detected as it elutes. An ideal, pure sample will show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, such as starting materials or side products from the synthesis. The area under the peak is proportional to the concentration, allowing for the quantification of purity (e.g., >98%).
Reaction Monitoring: HPLC is an excellent tool for following the course of a reaction. Small aliquots can be taken from the reaction mixture at different time points and analyzed. The chromatogram will show the disappearance of the starting material peak and the appearance and growth of the product peak. This allows researchers to determine the reaction's endpoint and to optimize reaction conditions. researchgate.net
Detection is typically performed using a UV detector set at or near the compound's λ_max (e.g., around 257 nm, as used for similar compounds). nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
There is a notable absence of specific studies detailing quantum chemical calculations for Propyl 4-[(2-bromoacetyl)amino]benzoate. Such calculations are fundamental to understanding a molecule's electronic properties, including the distribution of electron density, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and its electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and its potential to interact with biological targets. Without dedicated studies, a quantitative description of its electronic structure and reactivity descriptors is not possible.
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
While this compound is noted as a compound of interest in interaction studies, which often employ techniques like molecular docking, specific examples of its application in such simulations are not readily found. Molecular docking predicts the preferred orientation of a molecule when bound to a target, while molecular dynamics simulations provide insights into the stability and conformational changes of the resulting complex over time. The lack of published research in this area means that there is no available data on its binding affinities, specific protein targets, or the nature of its interactions at an atomic level.
Prediction of Reactivity Hotspots and Reaction Pathways
The chemical structure of this compound, featuring a bromoacetyl group, suggests a potential for covalent modification of biological targets through nucleophilic substitution. However, without computational studies, the prediction of specific reactivity hotspots within the molecule and the elucidation of its reaction pathways remain speculative. Theoretical calculations could identify the most electrophilic sites and model the energetic favorability of different reaction mechanisms, but this information is not currently available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the Design of Novel Probes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. Such models are instrumental in the rational design of new and more effective chemical probes. There are no published QSAR studies involving this compound. Consequently, there is no established computational model to guide the modification of its structure to enhance its activity or selectivity for the design of novel probes.
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies for System-Wide Profiling
A significant future direction for Propyl 4-[(2-bromoacetyl)amino]benzoate lies in its application as a chemical probe within advanced "omics" platforms, particularly chemoproteomics. Methodologies like Activity-Based Protein Profiling (ABPP) are designed to map the active state of entire enzyme families directly in complex biological systems. nih.govwikipedia.org By leveraging the bromoacetyl warhead, derivatives of this compound can be designed to covalently label and report on the functional state of specific protein classes.
To achieve this, the core structure would be modified to include a reporter tag, such as a fluorophore for imaging or an affinity handle like biotin (B1667282) for enrichment and subsequent identification by mass spectrometry. researchgate.net A two-step labeling approach is often employed, where the probe first reacts with its target in a live cell or lysate, and a reporter group is then attached via bioorthogonal chemistry (e.g., "click chemistry"). nih.gov
A competitive ABPP workflow could be used for system-wide target and off-target analysis. researchgate.netbiorxiv.org In this setup, a complex proteome is treated with this compound, followed by the addition of a broad-spectrum probe targeting the same class of residues. A decrease in signal from the broad-spectrum probe indicates that the protein was engaged by the initial compound, allowing for a comprehensive profile of its selectivity across the proteome. biorxiv.org This approach provides an unbiased view of the compound's interactions, revealing not only intended targets but also potential off-targets that could lead to toxicity. researchgate.net
Table 1: Chemoproteomic Strategies for System-Wide Profiling
| Strategy | Description | Application for this compound |
| Activity-Based Protein Profiling (ABPP) | Utilizes covalent probes to map the functional state of enzyme families in native biological systems. wikipedia.org | Development of a bespoke probe by adding a reporter tag to the scaffold to identify novel protein targets based on their reactivity with the bromoacetyl group. |
| Competitive ABPP | A compound of interest competes with a broad-spectrum activity-based probe for target engagement. A reduction in probe labeling indicates target interaction. | Assess the proteome-wide selectivity and identify off-targets by measuring its ability to prevent labeling by a pan-cysteine reactive probe. |
| Affinity-Based Protein Profiling (AfBP) | A compound is immobilized on a matrix to "pull down" interacting proteins from a lysate for identification. nih.govfrontiersin.org | Immobilizing the aminobenzoate scaffold to capture and identify proteins that bind reversibly before the covalent reaction occurs. |
Design of Spatially and Temporally Controlled Covalent Modifiers
A key challenge with reactive compounds like this compound is controlling their reactivity to minimize off-target effects and enable precise biological studies. Future research will focus on designing derivatives whose covalent bonding activity can be controlled in space and time.
One strategy involves the installation of a "caging" group on the bromoacetyl warhead. This caging group would render the electrophile inert until its removal is triggered by a specific stimulus, such as light (photocleavable group) or the action of a particular enzyme present only in the target tissue. nih.gov This would allow the compound to circulate harmlessly until it reaches the desired location, where it can be activated on demand, providing a high degree of spatial and temporal control.
Another approach is to modulate the reactivity of the electrophile itself. While the bromoacetyl group is highly reactive, its electronic properties can be fine-tuned through modifications to the aminobenzoate ring. Furthermore, exploring alternative electrophiles that are "masked" or require enzymatic activation to become reactive offers a sophisticated strategy for targeted engagement. nih.govelsevierpure.com For example, a masked nitrile-oxide electrophile could be incorporated into the scaffold, which undergoes chemical transformation within the cellular environment to selectively target a protein of interest. nih.gov Such intelligent design ensures that the covalent bond formation is restricted to the intended target environment.
Exploration in New Biological Systems and Target Classes (pre-clinical)
The utility of covalent modifiers is expanding beyond traditional enzyme active sites. Future pre-clinical research should explore the use of this compound derivatives to target challenging protein classes that have historically been considered "undruggable."
A major area of opportunity is the inhibition of protein-protein interactions (PPIs). nih.govresearchgate.net PPIs are often mediated by large, flat surfaces that are difficult to target with traditional small molecules. A covalent modifier can first bind reversibly to a shallow pocket and then form a permanent bond with a nearby nucleophile (like a non-catalytic cysteine), achieving high affinity and prolonged duration of action. researchgate.net Structure-guided design could be used to optimize the aminobenzoate scaffold to provide initial binding affinity, positioning the bromoacetyl group to react with a specifically targeted cysteine residue at the PPI interface. eurekaselect.com
Furthermore, targeting non-catalytic cysteines located in allosteric pockets is a rapidly growing field. h1.conih.gov These cysteines, often less conserved than their catalytic counterparts, can be targeted to achieve greater selectivity. nih.gov Chemoproteomic studies can identify hyper-reactive, non-catalytic cysteines on proteins of therapeutic interest, which can then be specifically targeted by optimizing the core structure of this compound for recognition of the surrounding protein landscape. nih.gov
Table 2: Emerging Pre-clinical Target Classes for Covalent Modifiers
| Target Class | Rationale for Covalent Targeting | Potential Application |
| Protein-Protein Interactions (PPIs) | Overcomes the challenge of targeting large, flat interfaces by forming a permanent bond to achieve high affinity and sustained inhibition. nih.govresearchgate.net | Disrupting oncogenic signaling pathways mediated by PPIs. |
| Non-Catalytic Cysteines | Targeting less-conserved allosteric sites can lead to higher selectivity compared to targeting highly conserved active sites. h1.conih.gov | Modulating the function of kinases or transcription factors through allosteric control. |
| Understudied Enzymes | Covalent probes can be used as tools to elucidate the function of poorly characterized enzymes in disease pathways. nih.gov | Identifying novel metabolic enzymes critical for cancer cell survival. |
| GTPases | Covalently locking the protein in an inactive state can overcome the high affinity for natural substrates like GTP. | Developing inhibitors for mutated RAS proteins in cancer. |
Development of Multi-Functional Probes for Complex Biological Systems
The simple scaffold of this compound is an ideal starting point for the construction of multi-functional probes designed to perform complex tasks in biological systems. These probes would contain distinct molecular modules, each with a specific function.
One exciting avenue is the development of bifunctional molecules for targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs). nih.govmagtech.com.cn A PROTAC based on this scaffold would consist of three parts: the bromoacetyl warhead to covalently bind the target protein, a linker, and a second ligand that recruits an E3 ubiquitin ligase. nih.govgoogle.com This brings the target protein into proximity with the cell's degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome. Covalent PROTACs can offer advantages in potency and duration of action. frontiersin.org
Another application is the creation of dual-purpose imaging and target engagement probes. rsc.orgnih.gov By attaching a fluorophore to the aminobenzoate core, the resulting molecule could be used to visualize its localization within cells or tissues. rsc.org The covalent nature of the interaction would ensure that the fluorescent signal is retained at the site of the target protein, allowing for robust imaging of target engagement and distribution. Such probes could be designed to be "activatable," where fluorescence is quenched until the covalent reaction with the target protein occurs, reducing background noise and improving imaging sensitivity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
